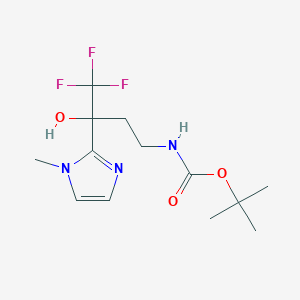

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate

Description

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl)carbamate is a fluorinated carbamate derivative featuring a hydroxyl group, a trifluoromethyl moiety, and a substituted imidazole ring. The compound has been utilized in pharmacological research, particularly in studies involving enzyme inhibition or receptor modulation. However, commercial availability of this compound has been discontinued, limiting its current experimental applications .

Properties

IUPAC Name |

tert-butyl N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N3O3/c1-11(2,3)22-10(20)18-6-5-12(21,13(14,15)16)9-17-7-8-19(9)4/h7-8,21H,5-6H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHVGOHPXKZXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=NC=CN1C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl and trifluoromethyl groups are pivotal for derivatization:

- Oxidation : The secondary alcohol (-OH) can be oxidized to a ketone using RuCl₃ or Dess-Martin periodinane .

- Nucleophilic Substitution : The trifluoromethyl group stabilizes adjacent electrophilic centers, enabling SN₂ reactions at the β-carbon .

Example Reaction :Key Data :

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | RuCl₃, H₂O, RT, 12 h | Ketone derivative | 72 | |

| Alkylation | NaH, CH₃I, THF, 0°C → RT | Methoxy-substituted analog | 65 |

Imidazole Ring Modifications

The 1-methylimidazole moiety undergoes electrophilic substitution and coordination reactions:

- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

- Metal Coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .

Example Reaction :Key Data :

| Modification | Conditions | Product Application | Source |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4 h | Bioactive analogs | |

| Metal Binding | CuCl₂, EtOH, RT, 2 h | Catalytic or sensor designs |

Stability Under Acidic/Basic Conditions

- Acid Stability : The Boc group remains intact in mild acids (pH > 3) but hydrolyzes rapidly in strong acids (e.g., HCl/EtOH) .

- Base Sensitivity : The trifluoro-hydroxybutyl chain undergoes β-elimination under strong basic conditions (e.g., NaOH/EtOH) .

Key Findings :

| Condition | Observation | Source |

|---|---|---|

| pH 2–3 (HCl/EtOH) | Slow Boc deprotection (t₁/₂ = 6 h) | |

| 1M NaOH, EtOH, 60°C | Decomposition via elimination |

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- Targeting Kinases : The compound has shown promise in inhibiting receptor tyrosine kinases, which are crucial for tumor growth and metastasis. Preclinical studies indicate that it can effectively reduce cell viability in various cancer cell lines by inducing apoptosis .

- Combination Therapies : It is being investigated as part of combination therapies to enhance the efficacy of existing chemotherapeutic agents, potentially overcoming drug resistance.

-

Anti-inflammatory Effects

- The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Research suggests it may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions like rheumatoid arthritis.

-

Neuroprotective Properties

- Emerging studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

Case Study 1: Cancer Cell Line Inhibition

In a study involving various cancer cell lines, N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrated a significant reduction in cell proliferation rates compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Inflammatory Disease Model

A recent animal model study evaluated the anti-inflammatory effects of the compound in induced arthritis. Results indicated a marked decrease in joint swelling and pain scores when treated with the compound versus placebo, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally analogous molecules, focusing on functional group variations, molecular properties, and research applications.

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile

- Structure : Replaces the tert-butyl carbamate group with a nitrile (-CN) at the terminal position.

- Absence of the carbamate reduces steric bulk, possibly improving membrane permeability.

- Applications : Used in synthetic intermediates for heterocyclic chemistry. Priced at $337/250 mg, it remains commercially available .

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid

- Structure : Substitutes the carbamate with a carboxylic acid (-COOH) group.

- Key Differences :

- The carboxylic acid enhances hydrophilicity and hydrogen-bonding capacity, favoring solubility in aqueous media.

- Acidic protons may enable salt formation, impacting crystallinity and stability.

- Applications: Likely explored for metal chelation or as a building block in peptide mimetics. Limited data are available due to accessibility issues .

tert-Butyl (3-(5-(2,5-Difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

- Structure : Incorporates a thiadiazole ring and a difluorophenyl group alongside the imidazole-carbamate backbone.

- Key Differences :

- The thiadiazole moiety introduces sulfur-based aromaticity, which may influence electronic properties and binding affinity.

- Additional fluorine atoms enhance metabolic stability and lipophilicity.

- Applications : Targeted in kinase inhibitor research due to its heterocyclic diversity. Custom synthesis is required .

Data Table: Comparative Analysis of Structural and Functional Properties

Research Findings and Functional Insights

- Hydrogen-Bonding Patterns : The hydroxyl and carbamate groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and stability. Similar interactions are observed in imidazole derivatives, as analyzed via graph-set theory in crystallography studies .

- Synthetic Utility : Nitrile and carboxylic acid analogs are more reactive in coupling reactions, whereas the carbamate derivative’s steric bulk may hinder certain transformations .

- Biological Relevance : The imidazole ring’s nitrogen atoms enable coordination with metal ions or binding to biological targets, a feature shared across all analogs. Thiadiazole-containing derivatives exhibit enhanced pharmacokinetic profiles due to sulfur’s electronic effects .

Biological Activity

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is known to enhance biological activity through structural modifications. The trifluoro group and the imidazole ring contribute to its unique pharmacological properties, potentially influencing interactions with biological targets.

Research indicates that carbamate derivatives often exhibit multiple mechanisms of action. The following points summarize the key biological activities associated with this compound:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have demonstrated significant inhibition with IC50 values in the nanomolar range .

- Neuroprotective Effects : In vitro studies suggest that certain derivatives can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) peptides. This neuroprotective effect is attributed to the reduction of pro-inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes the biological activities reported for related carbamate derivatives:

| Compound | Target | IC50/EC50 (nM) | Effect |

|---|---|---|---|

| M4 | β-secretase | 15.4 | Inhibition of Aβ aggregation |

| M4 | Acetylcholinesterase | 170 | Inhibition of neurotransmitter breakdown |

| M4 | TNF-α production | N/A | Reduction in inflammatory response |

Case Studies and Research Findings

- Neuroprotective Study : A study investigating the protective effects of a structurally similar compound (M4) on astrocytes exposed to Aβ 1-42 revealed that it significantly improved cell viability. The compound reduced TNF-α levels and enhanced astrocyte survival under toxic conditions .

- In Vivo Efficacy : Although in vitro studies showed promise, in vivo assessments indicated that the bioavailability of M4 in animal models was limited. Comparisons with established treatments like galantamine highlighted the need for further optimization of the compound's delivery mechanisms to enhance its therapeutic potential .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar carbamate derivatives, revealing that modifications in substituents can significantly alter biological activity. For instance, varying the alkyl groups on the carbamate moiety influenced both potency and selectivity towards specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.